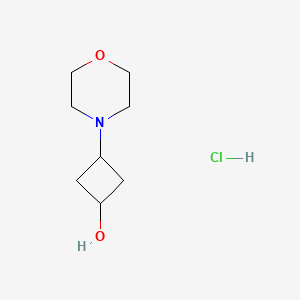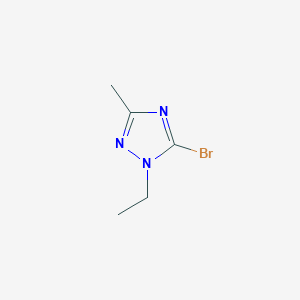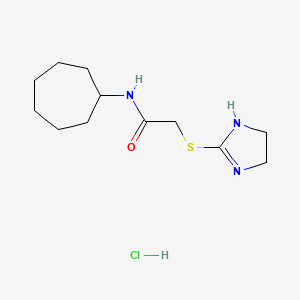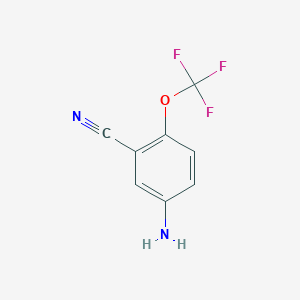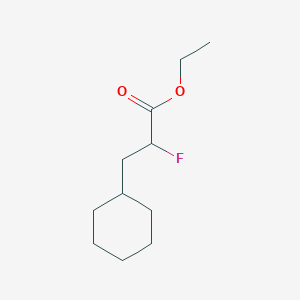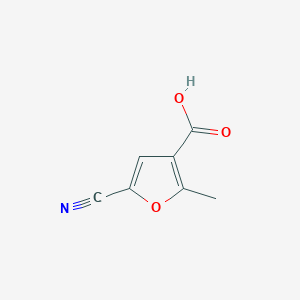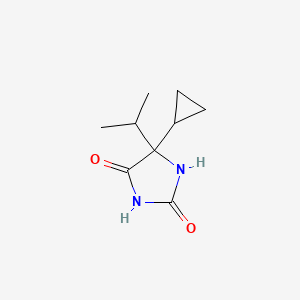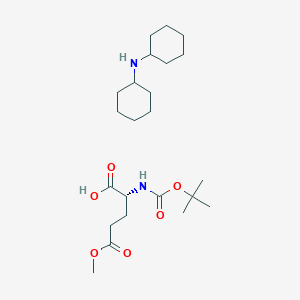
Boc-D-Glu(OMe)-OH.DCHA
Übersicht
Beschreibung
“Boc-D-Glu(OMe)-OH.DCHA” is a specialty product used for proteomics research . It is also known as N-tert-Butoxycarbonyl-D-glutamic acid 1-methyl ester .
Molecular Structure Analysis
The molecular formula of “Boc-D-Glu(OMe)-OH.DCHA” is C11H19NO6 . The exact mass is 261.12123733 g/mol .Physical And Chemical Properties Analysis
“Boc-D-Glu(OMe)-OH.DCHA” has a molecular weight of 261.27 g/mol . It has a density of 1.2±0.1 g/cm3 . The boiling point is 428.4±40.0 °C at 760 mmHg . The flash point is 212.9±27.3 °C .Wissenschaftliche Forschungsanwendungen
1. Peptide Synthesis and Crystallography
- Boc-D-Glu(OMe)-OH.DCHA and related compounds are used in the synthesis of complex peptides. For instance, Karle et al. (1990) described the crystal structure of a decapeptide using Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe, illustrating a parallel zipper arrangement of helical peptide columns in the crystal. This research demonstrates the utility of Boc-protected peptides in studying molecular arrangements and interactions (Karle, Flippen-Anderson, Uma, & Balaram, 1990).
- Another study by Yamamura et al. (1998) investigated the reaction of Boc-Glu-Thr-Ile-His-OMe with Zn2+, providing insights into zinc-binding sites of proteases, a crucial aspect in understanding enzyme functionality (Yamamura et al., 1998).
2. Molecular Dynamics and Structural Analysis
- Research by Ribeiro et al. (1985) involved the synthesis of glutamate oligopeptides attached to a polyoxyethylene group, including Boc-[Glu(OMe)]n-OPOE. This study contributes to the understanding of peptide conformation and dynamics, crucial for the design of biologically active peptides (Ribeiro, Saltman, & Goodman, 1985).
3. Biochemical Applications
- The synthesis of peptides like Boc-D-Glu(OMe)-OH.DCHA has been applied in biochemical studies. For example, Meldal (1986) synthesized a heptapeptide for immunization experiments, highlighting the role of such peptides in vaccine development and immunological research (Meldal, 1986).
Safety And Hazards
“Boc-D-Glu(OMe)-OH.DCHA” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it’s advised to immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, it’s advised to remove the person to fresh air and keep comfortable for breathing . In case of ingestion, it’s advised to wash out mouth with copious amounts of water for at least 15 minutes .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-HMZWWLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Glu(OMe)-OH.DCHA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



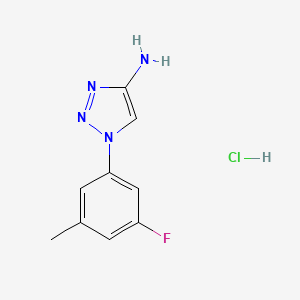
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
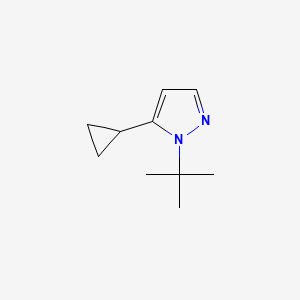
![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
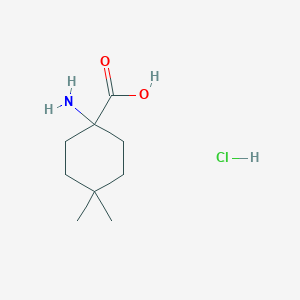
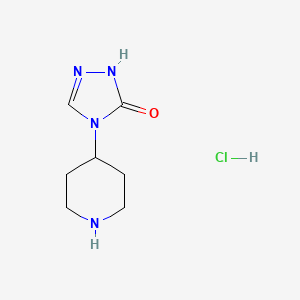
![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
